molecular formula C11H13BrFNO2 B2592235 Tert-butyl 5-amino-3-bromo-2-fluorobenzoate CAS No. 2248296-77-5

Tert-butyl 5-amino-3-bromo-2-fluorobenzoate

Cat. No.: B2592235
CAS No.: 2248296-77-5
M. Wt: 290.132
InChI Key: XRIZPQDUYJLKCY-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3-bromo-2-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a bromine atom, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactionsThe tert-butyl ester group is usually introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino-substituted derivatives.

    Oxidation Products: Nitrobenzoates.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Chemistry: Tert-butyl 5-amino-3-bromo-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the design of drugs targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a reagent in various industrial processes .

Mechanism of Action

The mechanism by which tert-butyl 5-amino-3-bromo-2-fluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • Tert-butyl 2-amino-5-bromo-3-fluorobenzoate
  • Tert-butyl 2-amino-3-bromo-5-fluorobenzoate
  • Tert-butyl 3-amino-5-bromo-2-fluorobenzoate

Uniqueness: Tert-butyl 5-amino-3-bromo-2-fluorobenzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers. The combination of the tert-butyl ester, amino, bromine, and fluorine groups provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

tert-butyl 5-amino-3-bromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(12)9(7)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIZPQDUYJLKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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